molecular formula C29H18N6O5 B11534250 N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide

N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B11534250
M. Wt: 530.5 g/mol
InChI Key: MVTVPUYENLHTMN-UHFFFAOYSA-N
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Description

N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple oxadiazole rings and a nitrobenzamide group

Preparation Methods

The synthesis of N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of oxadiazole rings and subsequent coupling reactions. Common synthetic routes may include the cyclization of hydrazides with carboxylic acids or their derivatives to form oxadiazole rings, followed by the introduction of the nitrobenzamide group through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with molecular targets through its oxadiazole rings and nitrobenzamide group. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound may bind to specific proteins or enzymes, altering their activity and resulting in downstream effects.

Comparison with Similar Compounds

N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C29H18N6O5

Molecular Weight

530.5 g/mol

IUPAC Name

N-[3,5-bis(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C29H18N6O5/c36-25(18-11-13-24(14-12-18)35(37)38)30-23-16-21(28-33-31-26(39-28)19-7-3-1-4-8-19)15-22(17-23)29-34-32-27(40-29)20-9-5-2-6-10-20/h1-17H,(H,30,36)

InChI Key

MVTVPUYENLHTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=NN=C(O5)C6=CC=CC=C6

Origin of Product

United States

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